molecular formula C20H22FN3O3S2 B320377 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide

Cat. No.: B320377
M. Wt: 435.5 g/mol
InChI Key: SJIOEECPWSZUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide is a complex organic compound with a unique structure that includes a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the cyclohexylsulfamoyl group: This can be achieved by reacting cyclohexylamine with a sulfonyl chloride derivative under basic conditions.

    Attachment of the phenylcarbamothioyl group: This step involves the reaction of the cyclohexylsulfamoyl intermediate with a phenyl isothiocyanate derivative.

    Introduction of the fluorobenzamide group: The final step involves the reaction of the intermediate with a fluorobenzoyl chloride derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorobenzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide
  • N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-bromobenzamide
  • N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-iodobenzamide

Uniqueness

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22FN3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C20H22FN3O3S2/c21-15-8-6-14(7-9-15)19(25)23-20(28)22-16-10-12-18(13-11-16)29(26,27)24-17-4-2-1-3-5-17/h6-13,17,24H,1-5H2,(H2,22,23,25,28)

InChI Key

SJIOEECPWSZUDQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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